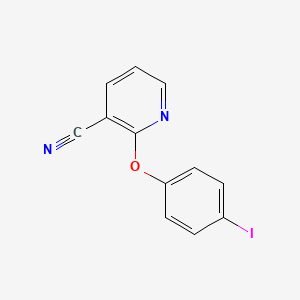
1-(2-Phenylethyl)-2-piperazinone hydrochloride
Descripción general
Descripción
1-(2-Phenylethyl)-2-piperazinone hydrochloride, also known as PEPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PEPA is a derivative of piperazine and is a cyclic amide that has a phenethyl group attached to the nitrogen atom. This compound has been studied extensively for its ability to modulate the activity of ionotropic glutamate receptors, specifically the AMPA receptors.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)-2-piperazinone hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is crucial for learning and memory. This compound has also been studied for its potential to treat depression, anxiety, and schizophrenia. In addition, 1-(2-Phenylethyl)-2-piperazinone hydrochloride has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Mecanismo De Acción
Target of Action
Similar compounds such as phenethylamine and fentanyl analogs are known to interact with various receptors, including the mu-opioid receptor . These receptors play a crucial role in pain perception and reward mechanisms in the body.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular signaling . For instance, fentanyl analogs, which are structurally similar, bind to opioid receptors, inhibiting the release of pain neurotransmitters and inducing analgesic effects .
Biochemical Pathways
Related compounds like phenethylamine are known to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds like phenethylamine have been reported to have certain pharmacokinetic properties . For instance, fentanyl analogs are presumed to have high lipophilicity, large volume of distribution, and potential active metabolites .
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may induce analgesic effects by interacting with opioid receptors .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Phenylethyl)-2-piperazinone hydrochloride in lab experiments is its ability to selectively modulate the activity of AMPA receptors without affecting other glutamate receptors. This allows researchers to study the specific role of AMPA receptors in various neurological and psychiatric disorders. However, one limitation of using 1-(2-Phenylethyl)-2-piperazinone hydrochloride is its potential toxicity, which can lead to cell death and neurotoxicity at high concentrations.
Direcciones Futuras
Future research on 1-(2-Phenylethyl)-2-piperazinone hydrochloride could focus on its potential therapeutic applications in various neurological and psychiatric disorders. This could involve studying the effects of 1-(2-Phenylethyl)-2-piperazinone hydrochloride in animal models of depression, anxiety, and schizophrenia. In addition, future research could focus on developing more selective and potent positive allosteric modulators of AMPA receptors, which could have fewer side effects and greater therapeutic potential. Finally, future research could focus on elucidating the molecular mechanisms underlying the neuroprotective effects of 1-(2-Phenylethyl)-2-piperazinone hydrochloride in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
1-(2-phenylethyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMZHPTVYNKOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1388380.png)

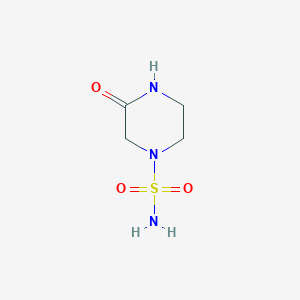
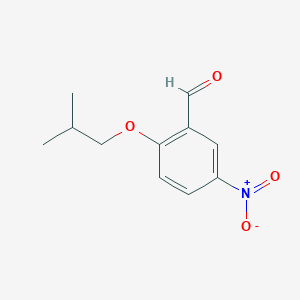
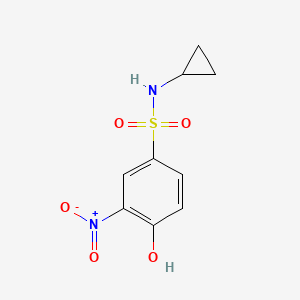
![N-[(3,4-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1388391.png)
![Ethyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1388393.png)
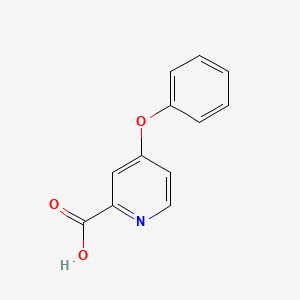
![6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1388395.png)

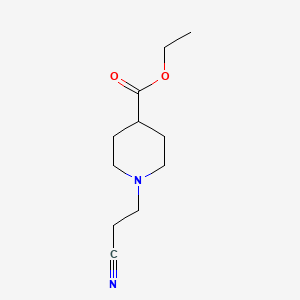
![1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one](/img/structure/B1388399.png)

